molecular formula C4H5N3O2 B1194854 5-amino-1H-imidazole-4-carboxylic acid CAS No. 4919-04-4

5-amino-1H-imidazole-4-carboxylic acid

Cat. No. B1194854
CAS RN: 4919-04-4
M. Wt: 127.1 g/mol
InChI Key: PWCLNQLPYQVWAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-1H-imidazole-4-carboxylic acid derivatives involves various strategies. For instance, the synthesis and crystal structures of derivatives like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole highlight the adaptability of the imidazole core in forming structurally diverse compounds (Banerjee et al., 1999). Furthermore, the introduction of 1H-Imidazol-4(5H)-ones as novel nucleophilic α-amino acid equivalents in asymmetric synthesis underscores the synthetic flexibility and importance of the imidazole scaffold (Etxabe et al., 2015).

Molecular Structure Analysis

The molecular geometry and structure of this compound derivatives are crucial for understanding their chemical behavior. The crystal structures of certain derivatives, such as those synthesized by Banerjee et al. (1999), reveal the influence of substituents on the imidazole ring's molecular geometry, showcasing the role of intramolecular hydrogen bonding in stabilizing specific conformations.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are varied and highlight the compound's chemical versatility. For example, the synthesis of imidazo[1,5-a]quinazoline-3-carboxamides from reactions with aromatic aldehydes demonstrates the reactive nature of the imidazole ring and its potential in heterocyclic chemistry (Hannah & Stevens, 2003).

Scientific Research Applications

  • Synthesis of Peptidomimetics : Skogh et al. (2013) reported a process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides via aminocarbonylation, useful for synthesizing imidazole-based peptidomimetics (Skogh et al., 2013).

  • Derivatization for Potential Inhibitors of Kinases : Solinas et al. (2008) and (2009) discussed synthesizing imidazole-4,5-dicarboxamides with amino acid esters and alkanamines, hypothesized to inhibit kinases by competitive binding to ATP sites (Solinas et al., 2008) (Solinas et al., 2009).

  • Enantioselective Synthesis of α-Amino Acids : Etxabe et al. (2015) introduced 1H-Imidazol-4(5H)-ones as nucleophilic α-amino acid equivalents in asymmetric synthesis, offering efficient construction of tetrasubstituted stereogenic centers (Etxabe et al., 2015).

  • Synthesis of Angiotensin II Receptor Antagonists : Yanagisawa et al. (1996) synthesized imidazole-5-carboxylic acids bearing various substituents for their potential as angiotensin II receptor antagonists (Yanagisawa et al., 1996).

  • Anticancer Activity : Ruzi et al. (2021) synthesized a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks and assayed their antiproliferative potential against various human cancer cell lines (Ruzi et al., 2021).

  • Pharmacological Evaluation of Tetrahydrochromeno[7,8-d]imidazoles : Palmer et al. (2009) developed a method for synthesizing 5-carboxamide-substituted tetrahydrochromeno[7,8-d]imidazoles for potential use as potassium-competitive acid blockers (Palmer et al., 2009).

  • Synthesis of Purine Nucleotides : Cusack et al. (1980) and (1971) worked on the interconversion of intermediates in the biosynthesis of purine nucleotides, exploring the carboxylation of 5-aminoimidazoles (Cusack et al., 1980) (Cusack et al., 1971).

  • Synthesis of Analogues for Biochemical Research : Andersen and Pedersen (1986) synthesized a series of N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines from 4-diazo-4H-imidazoles for potential biological activity (Andersen & Pedersen, 1986).

  • Antifungal Agents Synthesis : Nikalje et al. (2015) described a one-pot synthesis of substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids, showing potential as antifungal agents (Nikalje et al., 2015).

Mechanism of Action

Target of Action

The primary target of 5-amino-1H-imidazole-4-carboxylic acid, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and acts as an intermediate in the generation of inosine monophosphate . It is capable of stimulating AMPK activity . By activating AMPK, AICAR can influence various cellular processes, including the regulation of energy metabolism and the response to oxidative stress .

Biochemical Pathways

AICAR affects the purine metabolism pathway, specifically the generation of inosine monophosphate . This can lead to downstream effects on other biochemical pathways, such as the AMPK signaling pathway, which plays a critical role in cellular energy homeostasis .

Pharmacokinetics

It is known that aicar is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

The activation of AMPK by AICAR can have various molecular and cellular effects. For example, it has been used clinically to treat and protect against cardiac ischemic injury . It is also of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues .

Action Environment

The action, efficacy, and stability of AICAR can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of AICAR . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with AICAR and affect its action .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 5-amino-1H-imidazole-4-carboxylic acid could involve further exploration of its potential in drug development.

properties

IUPAC Name

4-amino-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-2(4(8)9)6-1-7-3/h1H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCLNQLPYQVWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274261
Record name 5-amino-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4919-04-4
Record name 5-Amino-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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